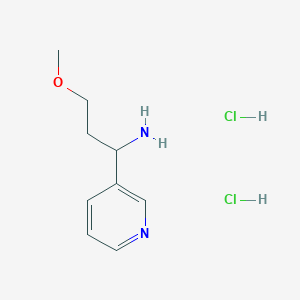
3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2089255-85-4 . It has a molecular weight of 239.14 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-12-6-4-9(10)8-3-2-5-11-7-8;;/h2-3,5,7,9H,4,6,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 175-180°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Complex Formation
Palladium(II) Complexes : This compound, under various derivatives, forms complexes with Palladium(II) and acts as a catalyst in methoxycarbonylation of olefins to produce esters. These complexes show varying catalytic behaviors influenced by both their structure and the chain length of the olefins (Zulu et al., 2020).
Nickel(II) Complexes in Ethylene Oligomerization : When combined with Nickel(II), derivatives of this compound form complexes that catalyze ethylene oligomerization, yielding primarily ethylene dimers. The complex structure significantly impacts the reactivity and product distribution in these reactions (Nyamato et al., 2016).
Synthesis and Structural Analysis
Zn(II) Schiff Base Complex : Derivatives of this compound are used in synthesizing Zn(II) Schiff base complexes, characterized by X-ray diffraction studies, displaying a distorted square pyramidal environment around the Zn(II) ion (Rezaeivala, 2017).
Synthesis of Diverse Structures : It serves as a starting material in various alkylation and ring closure reactions to create a structurally diverse library of compounds. These reactions result in products like dithiocarbamates, thioethers, and various alkylated NH-azoles (Roman, 2013).
Coordination Chemistry
Unsymmetrical Tripodal Amines : This compound, in its various forms, plays a role in the coordination chemistry with zinc(II), resulting in the formation of mononuclear complexes. These complexes demonstrate arm-length independence and offer insights into coordination preferences and geometries (Keypour et al., 2018).
Copper(II) Complexes Formation : It is used in synthesizing Schiff base ligands derived from unsymmetrical tripodal amines, which further react with Cu(II) metal ions to form mononuclear and dinuclear complexes. These complexes have been characterized by single crystal X-ray diffraction, providing insights into their structural formation and interactions (Keypour et al., 2015).
Photophysical Studies
- Ligand and Metal Complexes : The compound, when modified, has been studied for its photophysical properties. The luminescence of its ligand and corresponding metal complexes are notably altered upon chelation with diamagnetic metal ions like Zn(II) and Cd(II) (Stetsiuk et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with the compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of anti-tubercular agents , suggesting potential targets could be enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Given its potential use in anti-tubercular therapy , it may impact pathways related to the metabolism and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also exhibit anti-tubercular effects.
Propiedades
IUPAC Name |
3-methoxy-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-6-4-9(10)8-3-2-5-11-7-8;;/h2-3,5,7,9H,4,6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLUYBRMLWICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-85-4 |
Source


|
| Record name | 3-methoxy-1-(pyridin-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2438769.png)

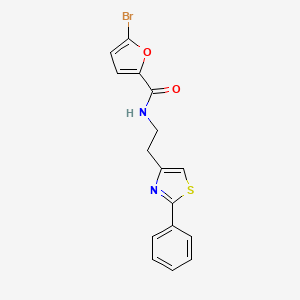
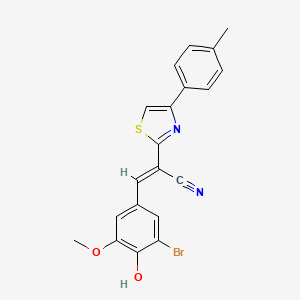



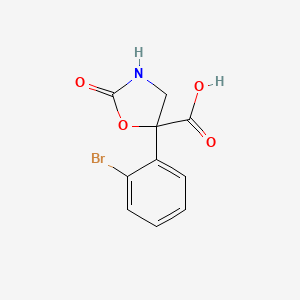
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

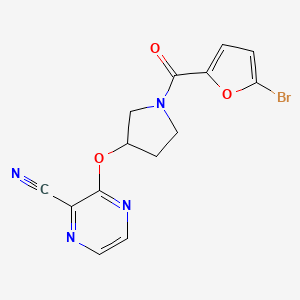
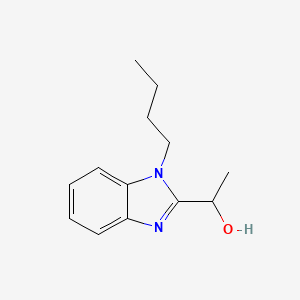
![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)
